molecular formula C7H12O2 B3415967 Methyl 4-methyl-2-pentenoate CAS No. 50652-78-3

Methyl 4-methyl-2-pentenoate

Cat. No. B3415967
CAS RN: 50652-78-3
M. Wt: 128.17 g/mol
InChI Key: YVOAQDZUARKSRL-SNAWJCMRSA-N
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Description

“Methyl 4-methyl-2-pentenoate” is an unsaturated methyl ester . It is prepared by the esterification of 1-pentenoic acid with methanol . It has a molecular formula of C6H10O2 and a molecular weight of 114.14 .


Synthesis Analysis

The synthesis of “this compound” involves the esterification of 1-pentenoic acid with methanol . It can also undergo amidation with formamide via an acetone-initiated photochemical reaction to form a 1:1 adduct .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string COC(=O)CCC=C . The InChI key for this compound is SHCSFZHSNSGTOP-UHFFFAOYSA-N .


Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For instance, it can undergo amidation with formamide via an acetone-initiated photochemical reaction to form a 1:1 adduct . It can also participate in the metathesis with different Mo (VI) alkylidene complexes .


Physical And Chemical Properties Analysis

“this compound” has a refractive index of n20/D 1.415 . It has an assay of ≥95.0% (GC) .

Scientific Research Applications

Thermal Properties and Mechanisms

  • Thermal Rearrangement : Methyl cis-4-methyl-2-pentenoate exhibits thermal rearrangement at high temperatures (252 °C), supporting a mechanism involving cyclic 1,5-transfer of hydrogen. This highlights its potential for studies in thermal dynamics and reaction mechanisms under high-temperature conditions (Mcgreer & Chiu, 1968).

Material Science and Polymer Research

  • Polymer Dielectric Material : Poly-4-methyl-1-pentene, a related polymer, is used as a dielectric material in capacitors. Its properties are comparable to biaxially oriented polypropylene (BOPP), commonly used in capacitors. Research in this area focuses on enhancing energy storage applications (Ghule, Laad, & Tiwari, 2021).

Chemical Synthesis and Reactions

  • Synthesis of Derivatives : Methyl 4,5-epoxy-(2E)-pentenoate reacts with aromatic nucleophiles, leading to the synthesis of various pentenoate derivatives. This indicates its utility in organic synthesis and chemical transformations (Ono, Todoroki, Yamamoto, & Akita, 1994).
  • Conformational Studies : The conformational behavior of esters, including ethyl 4-methyl-2-pentenoate, under various conditions provides insights into molecular dynamics and interactions (Gung & Yanik, 1996).
  • Use in Radical Cyclizations : Methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate showcases applications in atom-transfer radical cyclizations, beneficial for creating complex organic molecules (Flynn, Zabrowski, & Nosal, 1992).

Biocatalysis

  • Biocatalytic Applications : Research on pig liver esterase (PLE) involves metabolizing substrates like racemic methyl-(4E)-5-chloro-2-isopropyl-4-pentenoate, showcasing the use of methyl 4-methyl-2-pentenoate in enzymatic studies and biocatalysis (Hermann et al., 2008).

Flavor and Fragrance Industry

  • Flavoring Agent : Methyl-thio-2-methyl-2-pentenoate, a related compound, is used in augmenting or enhancing the aroma or taste of foodstuffs and other products, indicating potential applications in the flavor and fragrance industry (Pittet, Muralidhara, & Vock, 1984).

Safety and Hazards

“Methyl 4-methyl-2-pentenoate” is classified as a flammable liquid (Category 2), and it can cause eye irritation (Category 2A). It is harmful if inhaled and may cause drowsiness or dizziness . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapour or mist, and keeping away from sources of ignition .

Mechanism of Action

Target of Action

Methyl 4-methyl-2-pentenoate is primarily involved in the process of polymerization . It acts as a chain transfer agent during the polymerization of exo, exo -5,6-bis (methoxymethyl)-7-oxabicyclo [2.2.1]hept-2-ene . The primary targets of this compound are the monomers that are being polymerized.

Mode of Action

The compound interacts with its targets by acting as a chain transfer agent during the polymerization process . This means it helps control the molecular weight of the resulting polymer by transferring active centers from growing polymer chains to other molecules in the system. This results in changes in the structure and properties of the resulting polymer.

Biochemical Pathways

It is known to be involved in the polymerization process . The downstream effects of this process include the formation of polymers with controlled molecular weights, which can have various applications in materials science and engineering.

Result of Action

The primary result of the action of this compound is the formation of polymers with controlled molecular weights . This can lead to the creation of materials with specific properties, depending on the nature of the monomers used and the conditions of the polymerization process.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the temperature and pressure of the reaction environment, the presence of other substances, and the specific conditions of the polymerization process

properties

IUPAC Name

methyl (E)-4-methylpent-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-6(2)4-5-7(8)9-3/h4-6H,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOAQDZUARKSRL-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347501
Record name Methyl (2E)-4-methyl-2-pentenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20515-15-5, 50652-78-3
Record name Methyl (2E)-4-methyl-2-pentenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-methyl-2-pentenoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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